Ethyl 6-formylnicotinate
CAS No.: 20857-31-2
Cat. No.: VC2367448
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20857-31-2 |
---|---|
Molecular Formula | C9H9NO3 |
Molecular Weight | 179.17 g/mol |
IUPAC Name | ethyl 6-formylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H9NO3/c1-2-13-9(12)7-3-4-8(6-11)10-5-7/h3-6H,2H2,1H3 |
Standard InChI Key | LFOIOKMHVHLARR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN=C(C=C1)C=O |
Canonical SMILES | CCOC(=O)C1=CN=C(C=C1)C=O |
Introduction
Property | Value |
---|---|
CAS Number | 20857-31-2 |
Molecular Formula | C9H9NO3 |
Molecular Weight | 179.17 g/mol |
IUPAC Name | ethyl 6-formylpyridine-3-carboxylate |
PubChem CID | 15597003 |
MDL Number | MFCD19690524 |
Typical Purity | >95% |
Physical Properties
Ethyl 6-formylnicotinate appears as a solid compound at room temperature. The presence of the ester group contributes to its lipophilic character, which influences its solubility profile. Compounds of this nature typically exhibit good solubility in organic solvents such as dichloromethane, chloroform, and ethanol, while showing limited solubility in water.
The compound's structural features, particularly the aromatic pyridine ring and the conjugated formyl group, contribute to its characteristic absorption patterns in UV-visible spectroscopy. These structural elements typically result in distinct absorption bands in the UV region, which can be useful for identification and quantification purposes in analytical settings.
Spectroscopic Properties
The spectroscopic properties of Ethyl 6-formylnicotinate can be inferred from its structural features. In proton nuclear magnetic resonance (1H-NMR) spectroscopy, the formyl proton would typically appear as a characteristic singlet at approximately 9-10 ppm. The pyridine ring protons would generate signals in the aromatic region (7-9 ppm), and the ethyl group would display a typical quartet and triplet pattern at approximately 4.0-4.5 ppm and 1.2-1.4 ppm, respectively.
In infrared (IR) spectroscopy, the compound would exhibit characteristic absorption bands for the ester carbonyl group (approximately 1720-1740 cm-1), the aldehyde carbonyl group (approximately 1680-1710 cm-1), and the aromatic pyridine ring (1400-1600 cm-1). These spectral features provide valuable information for structure confirmation and purity assessment.
Synthesis Methods
Laboratory Synthesis Routes
Biological Activities
Mechanisms of Action
Ethyl 6-formylnicotinate has garnered significant attention in the fields of pharmacology and medicinal chemistry due to its potential biological activities. As a nicotinic acid derivative, it potentially interacts with biological systems in ways similar to other nicotinic compounds, with modifications introduced by the formyl group at the 6-position.
One notable mechanism involves the compound's interaction with nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that play crucial roles in neurotransmission throughout the central and peripheral nervous systems. The ability of Ethyl 6-formylnicotinate to interact with these receptors suggests potential applications in neuroscience research, particularly in studies focusing on cholinergic neurotransmission and related neurological processes.
Enzyme Interactions
Ethyl 6-formylnicotinate exhibits the ability to inhibit certain enzymes, which is a significant aspect of its biological activity profile. This enzyme inhibition property makes it valuable for studying metabolic processes and their regulation. The formyl group, being highly reactive, could potentially form covalent bonds with nucleophilic amino acid residues in enzyme active sites, leading to irreversible inhibition. Alternatively, the compound might act as a competitive inhibitor by mimicking the structure of natural substrates.
By selectively inhibiting specific enzymes, researchers can gain insights into metabolic pathways and their regulation, potentially leading to a better understanding of various physiological and pathological processes. This property positions Ethyl 6-formylnicotinate as a useful tool in biochemical research and enzyme studies.
Receptor Binding Studies
The interaction of Ethyl 6-formylnicotinate with nicotinic acetylcholine receptors suggests that receptor binding studies would be a crucial aspect of research involving this compound. Such studies would likely focus on determining the binding affinity for different subtypes of nicotinic acetylcholine receptors, assessing whether the compound acts as an agonist, antagonist, or allosteric modulator, and investigating structure-activity relationships.
These receptor binding studies would provide valuable information for understanding the compound's biological effects and potential applications in neuroscience research. The results of such studies could inform the design of related compounds with modified properties for specific research or potential therapeutic applications.
In drug discovery and development, compounds like Ethyl 6-formylnicotinate serve as lead compounds, pharmacological tools, and reference compounds. The compound's interaction with nicotinic acetylcholine receptors makes it particularly relevant for research on neurological disorders where these receptors play a role, such as Alzheimer's disease, Parkinson's disease, and certain types of addiction.
Biochemical Studies
Ethyl 6-formylnicotinate's ability to inhibit certain enzymes makes it a valuable tool for biochemical studies. Enzyme inhibitors are widely used in biochemical research to elucidate enzyme mechanisms, identify and characterize new enzymes, study the role of specific enzymes in complex biological processes, and develop assays for enzyme activity and inhibition.
By using Ethyl 6-formylnicotinate in such studies, researchers can gain insights into metabolic processes and their regulation. This could lead to a better understanding of normal physiology as well as the biochemical basis of various diseases, potentially contributing to the development of new diagnostic or therapeutic approaches.
Synthetic Chemistry Applications
Beyond its biological applications, Ethyl 6-formylnicotinate also has potential uses in synthetic chemistry. The presence of both a formyl group and an ester group in the molecule makes it a versatile building block for the synthesis of more complex compounds with potential applications in medicinal chemistry, materials science, and other fields.
The formyl group can participate in a wide range of reactions, including aldol condensations, Wittig reactions, reductive amination, and reduction to form alcohols. Similarly, the ester group can undergo hydrolysis, transesterification, reduction, and amidation. These reactive functional groups, combined with the unique structure of the pyridine ring, make Ethyl 6-formylnicotinate a valuable synthetic intermediate for diverse chemical transformations.
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Usage Restriction | For research use only. Not for human or veterinary use |
Handling Recommendations | Avoid contact, use appropriate protective equipment |
Comparative Analysis
Comparison with Related Nicotinate Derivatives
Ethyl 6-formylnicotinate belongs to a broader family of nicotinic acid derivatives, many of which have important research and therapeutic applications. Comparing this compound with related derivatives provides insights into structure-activity relationships and potential unique properties.
When compared to Methyl 6-formylnicotinate, the primary difference is the ester group, with the latter having a methyl ester instead of an ethyl ester. Both compounds contain a formyl group at the 6-position of the pyridine ring. The different ester groups may result in subtle differences in physical properties, such as solubility and lipophilicity, which could influence their biological activities.
Table 3: Comparison of Ethyl 6-formylnicotinate with Related Compounds
Compound | Structure Differences | Potential Function Differences |
---|---|---|
Ethyl 6-formylnicotinate | Ethyl ester at 3-position, formyl at 6-position | Potential interaction with nicotinic acetylcholine receptors, enzyme inhibition |
Methyl 6-formylnicotinate | Methyl ester instead of ethyl ester | Slightly different lipophilicity and potentially different biological activity profile |
Ethyl 6-fluoronicotinate | Fluoro group instead of formyl at 6-position | Different electronic properties, reactivity, and likely different biological targets |
Methyl 6-ethoxy-2-formylnicotinate | Ethoxy at 6-position, formyl at 2-position, methyl ester | Different substitution pattern results in distinct reactivity and activity |
In contrast, Ethyl 6-fluoronicotinate has a fluoro group at the 6-position instead of a formyl group . This substitution significantly changes the electronic properties and reactivity of the molecule. While both compounds have an ethyl ester group, their biological activities are likely substantially different due to the different substituents at the 6-position.
Methyl 6-ethoxy-2-formylnicotinate represents another variation, containing both an ethoxy group and a formyl group, but at different positions (6 and 2, respectively). It also has a methyl ester group rather than an ethyl ester. The different substitution pattern likely results in distinct chemical reactivity and biological activity profiles.
Structure-Activity Relationships
The structure of Ethyl 6-formylnicotinate directly influences its chemical reactivity and biological activities. The pyridine ring serves as the core scaffold, providing a nitrogen-containing aromatic system that contributes to the compound's ability to interact with biological targets, potentially through π-π stacking interactions with aromatic amino acid residues.
The formyl group at the 6-position is highly reactive and can participate in various chemical reactions. In biological systems, it can potentially form covalent bonds with nucleophilic amino acid residues, participate in hydrogen bonding as both a donor and acceptor, and contribute significantly to the compound's specific biological activities.
The ethyl ester group contributes to the compound's lipophilicity, potentially influencing its ability to cross biological membranes. It can be hydrolyzed by esterases in biological systems, potentially releasing the corresponding carboxylic acid. The ethyl group specifically (as opposed to methyl or other alkyl groups) may influence the compound's fit within binding pockets of proteins.
Understanding these structure-activity relationships is crucial for predicting the compound's behavior in various contexts and for designing related compounds with modified properties for specific applications.
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